molecular formula C24H24N2O B11597855 2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-(phenoxymethyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11597855
M. Wt: 356.5 g/mol
InChI Key: DIZXNTHGIFKTSR-UHFFFAOYSA-N
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Description

2-(PHENOXYMETHYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(PHENOXYMETHYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Phenoxymethyl Group: This step involves the reaction of the benzodiazole core with a phenoxymethyl halide under basic conditions.

    Attachment of the 4-(Propan-2-yl)phenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using the appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(PHENOXYMETHYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole: The parent compound, known for its diverse biological activities.

    2-Phenylbenzodiazole: Similar structure with a phenyl group instead of the phenoxymethyl group.

    1,3-Benzodiazole Derivatives: Various derivatives with different substituents on the benzodiazole core.

Uniqueness

2-(PHENOXYMETHYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the phenoxymethyl and 4-(propan-2-yl)phenylmethyl groups, which may confer specific chemical and biological properties not found in other benzodiazole derivatives.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(phenoxymethyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O/c1-18(2)20-14-12-19(13-15-20)16-26-23-11-7-6-10-22(23)25-24(26)17-27-21-8-4-3-5-9-21/h3-15,18H,16-17H2,1-2H3

InChI Key

DIZXNTHGIFKTSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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